molecular formula C9H7Cl2NO2 B13588711 1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carboxylic acid

1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13588711
M. Wt: 232.06 g/mol
InChI Key: LNILAHNEWXNQQK-UHFFFAOYSA-N
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Description

1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H7Cl2NO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a dichloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichloropyridine.

    Cyclopropanation: The pyridine derivative undergoes cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst.

    Carboxylation: The resulting cyclopropane intermediate is then carboxylated to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The dichloropyridine moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

    1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid.

Uniqueness

1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to its specific combination of a cyclopropane ring and a dichloropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H7Cl2NO2

Molecular Weight

232.06 g/mol

IUPAC Name

1-(3,5-dichloropyridin-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H7Cl2NO2/c10-5-3-6(11)7(12-4-5)9(1-2-9)8(13)14/h3-4H,1-2H2,(H,13,14)

InChI Key

LNILAHNEWXNQQK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=C(C=N2)Cl)Cl)C(=O)O

Origin of Product

United States

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